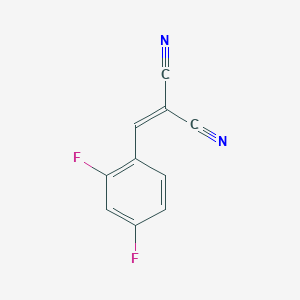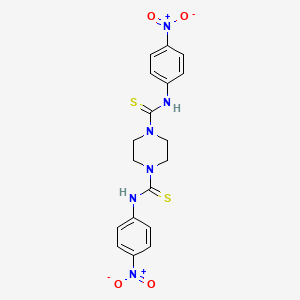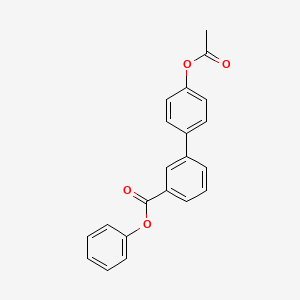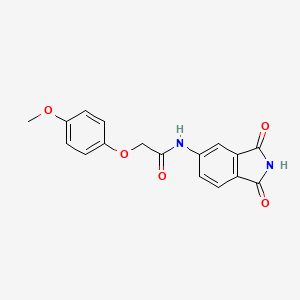
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone, also known as BTE, is a chemical compound with potential applications in scientific research. BTE belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of β-lactamase, an enzyme involved in bacterial resistance to antibiotics.
Biochemical and Physiological Effects
This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo models. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, this compound also has some limitations. It has low solubility in water, which may limit its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease models.
Conclusion
In conclusion, this compound is a benzimidazole derivative with potential applications in scientific research. It exhibits diverse biological activities, including anticancer, antimicrobial, and antioxidant activities. This compound has been shown to interact with various cellular targets, including DNA, enzymes, and proteins. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone involves the reaction of 2-mercaptobenzimidazole with 2,4,5-trimethylacetophenone in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure this compound. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been reported to have potential applications in scientific research. It has been shown to exhibit anticancer, antimicrobial, and antioxidant activities. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been reported to exhibit antioxidant activity by scavenging free radicals.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-8-13(3)14(9-12(11)2)17(21)10-22-18-19-15-6-4-5-7-16(15)20-18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDTOSOMJEOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)

![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)


![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)

![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)